methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C18H17N3O5S2 . This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities . The structure of this compound includes a benzothiazole ring, a phenoxyacetyl group, and a sulfamoyl group, making it a unique and potentially bioactive molecule .
Preparation Methods
The synthesis of methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves several steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced through an acylation reaction using phenoxyacetyl chloride and a suitable base.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction using sulfamoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
Methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring and the phenoxyacetyl group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and catalysts . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The phenoxyacetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The sulfamoyl group is known to interact with sulfonamide receptors, contributing to its biological activity .
Comparison with Similar Compounds
Methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar benzothiazole ring structure.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties .
Properties
IUPAC Name |
methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-26-17(23)10-21-14-8-7-13(29(19,24)25)9-15(14)28-18(21)20-16(22)11-27-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPIPQEMFNWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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